molecular formula C23H19Cl3N4 B10835918 2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine

2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B10835918
M. Wt: 457.8 g/mol
InChI Key: QVFUKBUINZLPLW-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities. These compounds are characterized by a fused ring system consisting of pyridine and pyrimidine rings. Pyrido[2,3-d]pyrimidine derivative 1, in particular, has shown promising potential in various scientific research fields, including medicinal chemistry, due to its potent biological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-d]pyrimidine derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amino derivatives, and various substituted pyrido[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Pyrido[2,3-d]pyrimidine derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidine derivatives involves their interaction with specific molecular targets. For instance, these compounds have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

  • Pyrido[3,4-d]pyrimidine
  • Pyrido[4,3-d]pyrimidine
  • Pyrido[3,2-d]pyrimidine

Comparison: Pyrido[2,3-d]pyrimidine derivatives are unique due to their specific ring fusion and substitution patterns, which confer distinct biological activities. Compared to other pyridopyrimidine derivatives, pyrido[2,3-d]pyrimidine derivatives have shown higher potency in inhibiting certain protein kinases and greater selectivity towards specific molecular targets .

Properties

Molecular Formula

C23H19Cl3N4

Molecular Weight

457.8 g/mol

IUPAC Name

2-tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H19Cl3N4/c1-23(2,3)22-29-20(27)17-11-16(12-4-6-13(24)7-5-12)19(28-21(17)30-22)15-9-8-14(25)10-18(15)26/h4-11H,1-3H3,(H2,27,28,29,30)

InChI Key

QVFUKBUINZLPLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=NC(=C(C=C2C(=N1)N)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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